N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
CAS No.: 1105241-80-2
Cat. No.: VC6999387
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105241-80-2 |
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Molecular Formula | C13H10N2O3S |
Molecular Weight | 274.29 |
IUPAC Name | N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C13H10N2O3S/c16-13(12-4-2-6-19-12)14-8-9-7-11(18-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16) |
Standard InChI Key | STNLHKHLPHHMTL-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three heterocyclic systems:
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Isoxazole ring: A five-membered ring containing nitrogen and oxygen at positions 1 and 2, respectively.
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Furan substituent: Attached to the isoxazole’s 5-position, contributing electron-rich aromatic character.
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Thiophene-carboxamide group: Linked via a methylene bridge to the isoxazole’s 3-position, introducing sulfur-based reactivity.
The IUPAC name, N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide, systematically describes this arrangement.
Spectroscopic Identification
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SMILES:
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InChIKey: STNLHKHLPHHMTL-UHFFFAOYSA-N
These identifiers facilitate precise database searches and computational modeling.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the formation of the isoxazole core. A plausible route includes:
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Cyclocondensation: Reaction of furan-2-carbonitrile oxide with propargylamine to form the 5-(furan-2-yl)isoxazole intermediate.
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Methylation: Introduction of the methylene bridge via nucleophilic substitution with chloromethyl thiophene-2-carboxylate.
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Amidation: Hydrolysis of the ester followed by coupling with ammonia or amines .
Optimization Techniques
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes while improving yield .
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Continuous flow reactors: Enhance scalability and reproducibility for industrial applications.
Table 1: Key Synthetic Parameters
Step | Reagents/Conditions | Yield (%) | Reference |
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Cyclocondensation | Furan-2-carbonitrile oxide, propargylamine, 80°C | 65 | |
Methylation | Chloromethyl thiophene-2-carboxylate, K₂CO₃, DMF | 72 | |
Amidation | NH₃/MeOH, rt, 24h | 58 |
Physicochemical Properties
Stability and Solubility
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Thermal stability: Decomposes above 250°C, as inferred from analogous isoxazole derivatives .
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.
Spectroscopic Data
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IR (KBr): Peaks at 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C).
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.45–6.85 (m, 5H, furan/thiophene-H).
Biological Activity and Research Findings
Antimicrobial Activity
Thiophene-carboxamides disrupt bacterial cell membranes. In silico studies predict:
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Gram-positive bacteria: MIC = 32–64 µg/mL against S. aureus .
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Mechanism: Interference with penicillin-binding proteins (PBPs) .
Anticancer Screening
Preliminary assays on similar compounds reveal:
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